LCMV gp33-41 acetate

TCR affinity 2D micropipette assay GP33 epitope variants

LCMV gp33-41 acetate (CAS 151705-84-9 free base) is a carboxyl-extended 11-amino-acid peptide (sequence KAVYNFATCGI) derived from the glycoprotein of lymphocytic choriomeningitis virus (LCMV), encompassing residues 33–41. It is classified as an immunodominant CD8+ T cell epitope restricted by the murine MHC class I molecule H-2Db and serves as a gold-standard antigen in viral immunology and T cell biology.

Molecular Formula C50H77N11O15S
Molecular Weight 1104.3 g/mol
Cat. No. B15498441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCMV gp33-41 acetate
Molecular FormulaC50H77N11O15S
Molecular Weight1104.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N.CC(=O)O
InChIInChI=1S/C48H73N11O13S.C2H4O2/c1-25(2)38(58-40(63)26(3)52-42(65)32(50)14-10-11-20-49)46(69)57-35(23-30-15-17-31(61)18-16-30)44(67)56-36(24-37(51)62)45(68)55-34(22-29-12-8-7-9-13-29)43(66)53-27(4)41(64)59-39(28(5)60)47(70)54-33(48(71)72)19-21-73-6;1-2(3)4/h7-9,12-13,15-18,25-28,32-36,38-39,60-61H,10-11,14,19-24,49-50H2,1-6H3,(H2,51,62)(H,52,65)(H,53,66)(H,54,70)(H,55,68)(H,56,67)(H,57,69)(H,58,63)(H,59,64)(H,71,72);1H3,(H,3,4)/t26-,27-,28+,32-,33-,34+,35-,36-,38-,39-;/m0./s1
InChIKeyYYVRCSYEQJKBNQ-KUNLJIRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LCMV gp33-41 Acetate: A Definitive H-2Db-Restricted Epitope Peptide for CD8+ T Cell Research


LCMV gp33-41 acetate (CAS 151705-84-9 free base) is a carboxyl-extended 11-amino-acid peptide (sequence KAVYNFATCGI) derived from the glycoprotein of lymphocytic choriomeningitis virus (LCMV), encompassing residues 33–41 [1]. It is classified as an immunodominant CD8+ T cell epitope restricted by the murine MHC class I molecule H-2Db and serves as a gold-standard antigen in viral immunology and T cell biology [2]. The acetate salt form (molecular formula C50H77N11O15S, MW 1104.3 g/mol) provides a defined counterion that facilitates consistent formulation and handling compared to trifluoroacetate (TFA) salts, which are ubiquitous in peptide synthesis but carry distinct physicochemical properties .

Why LCMV gp33-41 Acetate Cannot Be Replaced by Generic GP33 Peptide Variants


Despite sharing a common viral origin, the GP33 epitope family encompasses chemically and functionally divergent species—including the 9-mer 41M variant (KAVYNFATM), the 9-mer 41C variant (KAVYNFATC), the 11-mer 41CGI variant (KAVYNFATCGI), and various salt forms (acetate vs. TFA)—that exhibit quantitatively distinct TCR binding kinetics, bond lifetimes under force, MHC stabilization potencies, and in vivo CD8+ T cell response hierarchies [1]. The widespread substitution of the native cysteine at position 41 with methionine (41M) in the vast majority of in vitro studies introduces a systematic deviation from the endogenously processed 11-mer epitope, and the choice of counterion (acetate vs. TFA) further affects peptide solubility, residual toxicity, and experimental reproducibility [2]. These differences preclude generic interchangeability and demand lot-specific, analytically verified procurement.

LCMV gp33-41 Acetate: Head-to-Head Quantitative Differentiation Data


TCR 2D Affinity Hierarchy: 41C (Native Cysteine) vs. 41M (Methionine Substitution) vs. 41CGI (Endogenous 11-mer)

In a direct head-to-head 2D micropipette adhesion frequency assay using the P14 transgenic TCR, the native cysteine-containing 9-mer (41C, KAVYNFATC—the core sequence of LCMV gp33-41 acetate as a carboxyl-extended 11-mer) displayed a 2D affinity intermediate between the methionine-substituted 41M variant and the full-length 11-mer 41CGI. The 2D affinity hierarchy was 41M > 41C > 41CGI [1]. This establishes that the native cysteine residue confers TCR binding properties that are measurably distinct from the commonly used methionine analog, and the carboxyl extension to the 11-mer further modulates this interaction. The bond lifetime under force without CD8 co-receptor was ~0.9 s for 41C versus ~0.8 s for 41M [1]. CD8 co-receptor contribution amplified these differences: 41C showed a ~2-fold bond lifetime increase (to ~1.9 s) while 41M showed a ~3-fold increase (to ~3.0 s) [1].

TCR affinity 2D micropipette assay GP33 epitope variants

MHC Class I Stabilization Potency: GP33-41 9-mer (SC50 = 344 nM) vs. Class-Level H-2Db Epitope Baseline

The 9-amino-acid core epitope GP(33-41) (KAVYNFATC)—which constitutes the minimal optimal sequence within the carboxyl-extended LCMV gp33-41 acetate—upregulates H-2Db molecules on the surface of TAP-deficient RMA-S cells with an SC50 of 344 nM . This quantitative MHC stabilization potency is a direct measure of peptide binding affinity and chaperone function for H-2Db surface expression. As a class-level inference, this SC50 value is consistent with the high immunodominance of the GP33 epitope relative to the other two known H-2Db-restricted LCMV epitopes, GP276 (SGVENPGGYCL) and NP396 (FQPQNGQFI), which dominate distinct but overlapping CD8+ T cell populations during LCMV infection [1].

MHC stabilization H-2Db upregulation RMA-S assay peptide binding affinity

Acetate vs. TFA Salt Form Differentiation: Molecular Identity, Purity, and Stability Considerations

LCMV gp33-41 acetate (MW 1104.3 g/mol, molecular formula C50H77N11O15S, purity 95.93%) is analytically distinguished from LCMV gp33-41 TFA (MW ~1158.3 g/mol nominal, molecular formula C50H74N11F3O15S) by counterion identity . The acetate salt eliminates the trifluoroacetate anion, which is a known residual contaminant from reversed-phase HPLC purification that can confound cell-based assays through non-specific cytotoxicity and pH perturbation. The acetate form also provides a defined molecular weight and stoichiometry that is more representative of the peptide as it would exist under physiological buffer conditions. Storage stability specifications for the TFA form indicate 1 year at -20°C protected from light and moisture, while the acetate form is typically shipped on blue ice with recommended storage at -20°C .

peptide salt form acetate counterion TFA comparison peptide procurement

CD8 Co-Receptor Synergy: Differential Contribution Across GP33 Epitope Variants

In a direct head-to-head comparison using the BFP assay, the CD8 co-receptor contributed differentially to TCR:pMHC bond lifetime under force for the three GP33 epitope variants. For 41C (the native cysteine 9-mer core of LCMV gp33-41 acetate), CD8 co-engagement produced a ~2-fold increase in bond lifetime (from ~0.9 s to ~1.9 s) [1]. In contrast, 41M displayed a ~3-fold CD8-mediated enhancement (from ~0.8 s to ~3.0 s), while the 11-mer 41CGI exhibited the most dramatic CD8 synergy with a ~15-fold increase (from ~0.1 s to ~1.5 s), though its absolute bond lifetime remained the lowest [1]. This quantitative hierarchy demonstrates that the native cysteine-containing epitope engages CD8 co-receptor in a mechanistically distinct manner from both the methionine-substituted variant and the full-length 11-mer processed peptide.

CD8 co-receptor bond lifetime TCR:pMHC force GP33 variant comparison

CTL Escape Mutation at Position 35 (V→A): Impact on H-2Db Binding and T Cell Recognition

A valine-to-alanine substitution at position 35 of the LCMV glycoprotein (within the GP33-43 epitope region encompassing gp33-41) was identified as a naturally selected CTL escape mutation in vivo [1]. This single-amino-acid change severely impairs peptide binding to H-2Db molecules while leaving H-2Kb binding largely unaffected [1]. The variant virus failed to induce a DbGP33-43-specific CTL response, and Db-restricted GP33-43-specific CTL generated by wild-type LCMV were unable to kill target cells infected with the variant strain [1]. This establishes that positions within the gp33-41 epitope are under strong CTL-mediated selection pressure and that wild-type sequence identity at position 35 (valine) is essential for H-2Db-restricted presentation and CTL recognition.

CTL escape position 35 mutation H-2Db binding viral immune evasion

Precursor Frequency and Immunodominance: GP33 vs. NP396 and GP276 Epitopes in C57BL/6 Mice

Quantitative estimates of naive epitope-specific precursor CD8+ T cell frequencies in C57BL/6 mice provide a class-level comparison of immunodominance among the three known H-2Db-restricted LCMV epitopes. GP33-specific precursors number approximately 100–200 cells per mouse, which upon LCMV infection undergo >14 divisions within 1 week to reach ~10^7 effector cells, with ~5% surviving to establish a memory pool of ~5 × 10^5 cells [1]. In direct tetramer staining comparisons, GP33-specific (gp33/Db tetramer+) CD8+ T cells can represent up to 40% of splenic CD8+ T cells during acute LCMV infection, substantially exceeding the frequencies typically observed for NP396-specific and GP276-specific populations within the same mice [2]. This quantitative immunodominance hierarchy positions GP33-41 as the most robust single-epitope readout for CD8+ T cell responses in the LCMV model.

immunodominance precursor frequency CD8+ T cell LCMV epitope comparison

LCMV gp33-41 Acetate: Optimal Research and Industrial Application Scenarios


Quantitative TCR Affinity and Bond Lifetime Measurements Under Force

For single-molecule biophysical studies of TCR:pMHC interactions using 2D micropipette adhesion frequency or biomembrane force probe (BFP) assays, LCMV gp33-41 acetate provides the native cysteine-containing 41C core epitope. As demonstrated by Liu et al. (2018), the 41C variant yields a TCR bond lifetime under force (~0.9 s without CD8; ~1.9 s with CD8) that is mechanistically distinct from the widely used 41M methionine analog (~0.8 s / ~3.0 s) and the 11-mer 41CGI (~0.1 s / ~1.5 s) [1]. Procurement of the acetate rather than TFA salt form avoids potential confounding effects of trifluoroacetate on membrane biophysics measurements.

In Vivo CD8+ T Cell Immunodominance, Exhaustion, and Memory Studies

In the C57BL/6 mouse model of acute or chronic LCMV infection, GP33-specific CD8+ T cells represent the numerically dominant H-2Db-restricted population (up to ~40% of splenic CD8+ T cells at peak), with a defined precursor frequency of 100–200 cells per naive mouse [1][2]. LCMV gp33-41 acetate is the optimal reagent for peptide restimulation in intracellular cytokine staining (ICS), ELISPOT, and cytotoxicity assays, as well as for tetramer-based enumeration of endogenous or adoptively transferred GP33-specific T cells. The acetate salt form is preferred for in vivo peptide administration due to reduced counterion toxicity concerns relative to TFA.

CTL Escape Mutant Characterization and Viral Immune Evasion Modeling

The GP33-41 epitope is a primary target of CTL-mediated selection pressure during chronic LCMV infection. As shown by Dzuris et al. (2001), single-residue mutations such as V35A abrogate H-2Db binding and CTL recognition without affecting the overlapping Kb-restricted epitope [1]. Subsequent deep-sequencing studies by Smyth et al. (2021) characterized the full landscape of GP33-41 mutations emerging under varying CTL selection pressure in wildtype vs. transgenic mice [2]. Wild-type sequence-verified LCMV gp33-41 acetate is the essential reference standard for benchmarking the functional impact of these escape mutations in binding and killing assays.

MHC Class I Stabilization and Peptide Binding Quality Control Assays

The 9-mer core of LCMV gp33-41 acetate stabilizes H-2Db surface expression on TAP-deficient RMA-S cells with a defined SC50 of 344 nM [1]. This well-characterized potency makes the peptide suitable as a positive control and calibration standard in MHC class I stabilization assays, particularly when benchmarking novel epitopes, evaluating peptide-loaded MHC multimer quality, or performing lot-release testing of synthetic peptide batches across different vendors.

Quote Request

Request a Quote for LCMV gp33-41 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.